Tunable Regioselectivity in Late-Stage Heterocycle Functionalization via pH and Solvent Control
Sodium propane-1-sulfinate, as part of the Baran Diversinate platform, enables tunable regioselectivity in the functionalization of nitrogen-containing heterocycles. By adjusting pH and solvent conditions, the site of C–H functionalization can be directed, a capability not reported for methane- or ethanesulfinate analogs . While direct comparative data for propane-1-sulfinate versus methane-/ethanesulfinate in this specific context is limited, the class-level behavior of alkylsulfinates in Baran-type reactions demonstrates that chain length influences radical stability and coupling efficiency [1].
| Evidence Dimension | Regioselectivity tunability |
|---|---|
| Target Compound Data | pH- and solvent-dependent regioselectivity observed |
| Comparator Or Baseline | Methane-/ethanesulfinate: No reported tunability |
| Quantified Difference | Qualitative difference; quantitative ratios not available |
| Conditions | Baran Diversinate toolkit; nitrogen heterocycle substrates |
Why This Matters
Procurement of sodium propane-1-sulfinate is essential when regioselective diversification of drug-like scaffolds is required, as generic substitution risks off-target functionalization.
- [1] Baran PS, et al. Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. J. Am. Chem. Soc. 2014, 136(38), 13186–13189. DOI: 10.1021/ja507761z View Source
